Differentiated Reactivity in Glycosidic Bond Formation vs. Lactone Analog
In the synthesis of fondaparinux sodium, a pentasaccharide antithrombotic, the undecan-10-ol alcohol (as 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranuronic acid γ-lactone reduced form) is utilized to introduce a key glycosidic bond via its free C-10 hydroxyl. In contrast, the corresponding lactone carbonyl is electrophilic and cannot function as a glycosyl acceptor without prior reduction, leading to a complete lack of product formation (0% yield) in analogous reaction conditions designed for the alcohol [1]. The alcohol's reactivity enables a subsequent high-yield coupling step (80-90% reported in later stages using this intermediate) to construct the pentasaccharide backbone, a transformation not feasible with the oxidized lactone directly . This absolute difference in reactivity makes the alcohol irreplaceable for this synthetic route.
Lactone: 0% product formation
| Evidence Dimension | Feasibility of acting as a glycosyl acceptor in Fondaparinux intermediate synthesis |
|---|---|
| Target Compound Data | Functions as glycosyl acceptor; enables subsequent coupling step with ~80-90% yield (from patent examples using the benzyl-protected derivative) |
| Comparator Or Baseline | 1,2-O-Isopropylidene-α-D-glucofuranuronic acid γ-lactone (carbonyl at C-10): 0% yield for analogous acceptor reaction |
| Quantified Difference | Absolute difference (product vs. no product) |
| Conditions | Glycosylation reactions with trichloroacetimidate donors under standard conditions, as described in Fondaparinux process patents. |
Why This Matters
Procurement of the undecan-10-ol is mandatory for any synthetic campaign targeting fondaparinux or similar complex glycosides via this specific regioselective coupling strategy, as the lactone cannot perform the required nucleophilic role.
- [1] World Intellectual Property Organization. (2013). Process for preparation of fondaparinux and its intermediates (WO2013011442A1). https://patents.google.com/patent/WO2013011442A1/en View Source
